Wdr5-IN-4
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Overview
Description
Wdr5-IN-4 is a small molecule inhibitor that targets the WD repeat domain 5 (WDR5) protein. WDR5 is a highly conserved nuclear protein that plays a crucial role in chromatin remodeling and gene expression regulation. It is involved in the assembly of histone-modifying complexes, such as the MLL/SET histone methyltransferases, which catalyze the methylation of histone H3 at lysine 4. This compound has shown potential as a therapeutic agent in cancer treatment by inhibiting the interaction between WDR5 and its binding partners, thereby disrupting oncogenic transcriptional programs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wdr5-IN-4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control in industrial production .
Chemical Reactions Analysis
Types of Reactions
Wdr5-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms .
Scientific Research Applications
Wdr5-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of WDR5 in chromatin remodeling and gene expression.
Biology: Investigated for its effects on cellular processes such as cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cancers with dysregulated WDR5 activity.
Industry: Utilized in drug discovery and development programs to identify and optimize new inhibitors targeting WDR5
Mechanism of Action
Wdr5-IN-4 exerts its effects by binding to the WIN site of the WDR5 protein, an arginine-binding pocket that is crucial for the interaction between WDR5 and its binding partners. By inhibiting this interaction, this compound disrupts the assembly of histone-modifying complexes and the subsequent methylation of histone H3 at lysine 4. This leads to changes in gene expression and the inhibition of oncogenic transcriptional programs. The molecular targets and pathways involved include the MLL/SET histone methyltransferases and other chromatin-associated proteins .
Comparison with Similar Compounds
Similar Compounds
OICR-9429: Another small molecule inhibitor targeting the WIN site of WDR5.
MS40: A proteolysis-targeting chimera (PROTAC) that degrades WDR5 and its binding partners.
Compound 19: A WBM site inhibitor that disrupts the interaction between WDR5 and MYC
Uniqueness of Wdr5-IN-4
This compound is unique in its specific targeting of the WIN site of WDR5, which is essential for the interaction between WDR5 and its binding partners. This selective inhibition allows for precise modulation of WDR5 activity and its associated gene expression programs. Compared to other inhibitors, this compound has shown promising results in preclinical studies, making it a valuable tool for further research and potential therapeutic development .
Properties
Molecular Formula |
C25H22Cl2FN5O |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3-(6-fluoro-2-methylpyridin-3-yl)-5-[(2-imino-3-methylimidazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C25H22Cl2FN5O/c1-15-20(4-6-23(28)31-15)18-9-17(14-33-8-7-32(2)25(33)29)10-19(12-18)24(34)30-13-16-3-5-21(26)22(27)11-16/h3-12,29H,13-14H2,1-2H3,(H,30,34) |
InChI Key |
ZPVQIJIWGMKMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C2=CC(=CC(=C2)CN3C=CN(C3=N)C)C(=O)NCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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